14,15-dehydro Leukotriene B4

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCVOEPTHWOJMX-CHHAPGPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

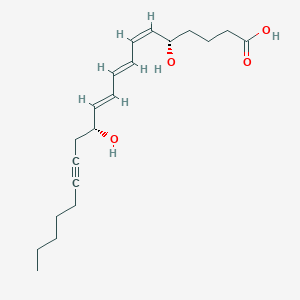

CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401165823 |

Source

|

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114616-11-4 |

Source

|

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114616-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Divergent Path: A Technical Guide to 14,15-dehydro Leukotriene B4 and its Precursor's Interaction with the Leukotriene Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the biochemical journey of 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) and its immediate precursor, 14,15-dehydro Leukotriene A4 (14,15-dehydro LTA4). A pivotal finding in the study of leukotriene metabolism is that a direct enzymatic synthesis pathway for 14,15-dehydro LTB4 from its LTA4 analog does not operate in human leukocytes. The enzyme responsible for the conversion of LTA4 to LTB4, Leukotriene A4 hydrolase (LTA4H), does not process 14,15-dehydro LTA4.[1][2] Instead, this precursor acts as a potent inhibitor of LTA4H and is preferentially shunted towards the synthesis of 14,15-dehydro Leukotriene C4 by LTC4 synthase.[1][2] 14,15-dehydro LTB4 itself is recognized as a synthetic antagonist of LTB4 receptors.[3] This guide provides an in-depth analysis of these interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

The Canonical Leukotriene B4 Synthesis Pathway

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[4][5][6] The synthesis is initiated by the conversion of arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4).[5][6] LTA4 serves as a critical branch point, being metabolized into either LTB4 by LTA4 hydrolase (LTA4H) or into cysteinyl leukotrienes, starting with LTC4, by LTC4 synthase.[5][6] LTB4 exerts its biological effects by binding to specific G protein-coupled receptors, BLT1 and BLT2.[7]

The Divergent Metabolism of 14,15-dehydro Leukotriene A4

Contrary to the metabolism of LTA4, its analog 14,15-dehydro LTA4 is not a substrate for LTA4 hydrolase in human polymorphonuclear leukocytes (PMNLs) and other cell types.[1][2] This lack of conversion means there is no direct enzymatic pathway to 14,15-dehydro LTB4.

Inhibition of LTA4 Hydrolase

14,15-dehydro LTA4 acts as an irreversible inhibitor of LTA4 hydrolase.[1][2] This inhibition effectively blocks the synthesis of LTB4 from its natural substrate, LTA4. The inhibitory activity is potent, with a reported IC50 value in the micromolar range.[1][2]

Substrate for LTC4 Synthase

While LTA4 hydrolase is blocked, LTC4 synthase readily utilizes 14,15-dehydro LTA4 as a substrate, converting it to 14,15-dehydro Leukotriene C4 (14,15-dehydro LTC4).[1][2] The kinetics of this reaction are reportedly similar to those observed with the natural substrate, LTA4.[1] This metabolic shunting redirects the pathway away from LTB4 production and towards the generation of a cysteinyl leukotriene analog.

14,15-dehydro Leukotriene B4: A Receptor Antagonist

14,15-dehydro LTB4 is primarily known as a synthetic compound that functions as an antagonist at LTB4 receptors.[3] It exhibits a higher binding affinity for the BLT1 receptor compared to the BLT2 receptor.[3] By blocking these receptors, 14,15-dehydro LTB4 can inhibit the pro-inflammatory actions of endogenously produced LTB4, such as the release of lysozymes from polymorphonuclear leukocytes.[3]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the interactions of 14,15-dehydro LTA4 and 14,15-dehydro LTB4 with components of the leukotriene pathway.

| Compound | Target Enzyme | Activity | IC50 | Reference |

| 14,15-dehydro-LTA4 | LTA4 Hydrolase (PMNL) | Irreversible Inhibition | 0.73 µM | [1][2] |

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| 14,15-dehydro LTB4 | BLT1 | 27 nM | [3] |

| 14,15-dehydro LTB4 | BLT2 | 473 nM | [3] |

Experimental Protocols

LTA4 Hydrolase Inhibition Assay

Objective: To determine the inhibitory effect of 14,15-dehydro-LTA4 on the enzymatic conversion of LTA4 to LTB4 by LTA4 hydrolase.

Materials:

-

Human polymorphonuclear leukocytes (PMNLs)

-

Phosphate-buffered saline (PBS)

-

LTA4

-

14,15-dehydro-LTA4 (inhibitor)

-

Methanol (ice-cold)

-

Internal standard (e.g., Prostaglandin B1)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

Procedure:

-

Isolate and purify human PMNLs from whole blood.

-

Resuspend PMNLs (e.g., 10^7 cells) in PBS.

-

Pre-incubate the cell suspension with varying concentrations of 14,15-dehydro-LTA4 (e.g., 0.1 to 10 µM) for 10 minutes at 37°C. A control group with no inhibitor should be included.

-

Wash the cells twice with PBS to remove excess inhibitor.

-

Initiate the enzymatic reaction by adding LTA4 (e.g., 1 µM) to the cell suspension and incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding 2 volumes of ice-cold methanol.

-

Add the internal standard.

-

Centrifuge the samples to pellet cell debris.

-

Analyze the supernatant by RP-HPLC to separate and quantify LTB4 and its metabolites.

-

Calculate the percentage of inhibition at each concentration of 14,15-dehydro-LTA4 relative to the control and determine the IC50 value.[8]

LTC4 Synthase Activity Assay

Objective: To measure the synthesis of 14,15-dehydro-LTC4 from 14,15-dehydro-LTA4 by LTC4 synthase.

Materials:

-

Human platelet microsomes (source of LTC4 synthase)

-

14,15-dehydro-LTA4

-

Glutathione

-

Buffer (e.g., Tris-HCl)

-

Methanol (ice-cold)

-

RP-HPLC system with UV detector

Procedure:

-

Prepare human platelet microsomes as the enzyme source.

-

In a reaction tube, combine the platelet microsomes, glutathione, and buffer.

-

Initiate the reaction by adding 14,15-dehydro-LTA4.

-

Incubate for a specified time (e.g., 1-5 minutes) at 37°C.

-

Terminate the reaction with ice-cold methanol.

-

Centrifuge to remove protein.

-

Analyze the supernatant by RP-HPLC to detect and quantify the formation of 14,15-dehydro-LTC4.

LTB4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 14,15-dehydro LTB4 for BLT1 and BLT2 receptors.

Materials:

-

Cell membranes expressing either BLT1 or BLT2 receptors

-

Radiolabeled LTB4 (e.g., [3H]LTB4)

-

14,15-dehydro LTB4 (competitor ligand)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a series of tubes, add a fixed concentration of radiolabeled LTB4 and cell membranes.

-

Add increasing concentrations of unlabeled 14,15-dehydro LTB4 to displace the radioligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the competitor ligand.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

References

- 1. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. portlandpress.com [portlandpress.com]

- 6. biosciencepharma.com [biosciencepharma.com]

- 7. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to the Biological Activity of 14,15-dehydro Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-dehydro Leukotriene B4 (14,15-dhLTB4) is a synthetic analog of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Unlike its endogenous counterpart, 14,15-dhLTB4 acts as a receptor antagonist, exhibiting a preferential binding affinity for the high-affinity LTB4 receptor, BLT1, over the low-affinity receptor, BLT2. This selective antagonism makes 14,15-dhLTB4 a valuable tool for elucidating the specific roles of LTB4-mediated signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biological activity of 14,15-dhLTB4, including its receptor binding profile, its impact on downstream signaling cascades, and its effects on key cellular functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the LTB4 signaling axis.

Introduction to Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is a powerful lipid chemoattractant and an important mediator of inflammation, derived from arachidonic acid through the 5-lipoxygenase pathway.[1][2] It plays a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation and infection.[3][4] The biological effects of LTB4 are mediated by two distinct G protein-coupled receptors (GPCRs): BLT1 and BLT2.[2][5]

-

BLT1: This is a high-affinity receptor for LTB4 and is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and macrophages.[2][6] Activation of BLT1 is central to the potent chemoattractant and pro-inflammatory actions of LTB4.[5][6]

-

BLT2: This is a low-affinity receptor for LTB4 with a broader tissue distribution.[6][7] While it also responds to LTB4, it can be activated by other eicosanoids as well.[6] The precise physiological roles of BLT2 are still under investigation, but it is thought to be involved in a variety of cellular processes.

The distinct expression patterns and affinities of these two receptors allow for differential responses to LTB4 in various tissues and cellular contexts.

14,15-dehydro Leukotriene B4: A BLT Receptor Antagonist

14,15-dehydro Leukotriene B4 is a synthetic analog of LTB4 characterized by a carbon-carbon triple bond between carbons 14 and 15. This structural modification confers antagonistic properties at the LTB4 receptors.

Synthesis and Metabolism

The synthesis of 14,15-dhLTB4 is not a direct enzymatic conversion from its precursor, 14,15-dehydro-leukotriene A4 (14,15-dhLTA4), by the same enzymes that produce LTB4. Specifically, human polymorphonuclear leukocyte (PMNL) LTA4 hydrolase does not convert 14,15-dhLTA4 into 14,15-dhLTB4.[8] Instead, 14,15-dhLTA4 serves as a specific substrate for leukotriene C4 (LTC4) synthase.[8]

The metabolic fate of 14,15-dhLTB4 has not been extensively studied. However, it is presumed to follow the general metabolic pathways of LTB4, which primarily involve omega-oxidation followed by beta-oxidation.[3]

Receptor Binding Affinity and Functional Inhibition

14,15-dhLTB4 exhibits a distinct binding profile for the two LTB4 receptors, showing a higher affinity for BLT1. This preferential binding is a key aspect of its utility as a research tool. The available quantitative data on its binding affinities and functional inhibition are summarized in the table below.

| Parameter | Receptor | Value | Cell Type/System | Reference |

| Ki | BLT1 | 27 nM | Not specified | [1] |

| Ki | BLT2 | 473 nM | Not specified | [1] |

| IC50 | LTB4-induced lysozyme (B549824) release | 1 µM | Rat Polymorphonuclear Leukocytes | [1] |

Signaling Pathways Modulated by 14,15-dehydro Leukotriene B4

As an antagonist, 14,15-dhLTB4 is expected to inhibit the downstream signaling pathways initiated by LTB4 binding to its receptors. The primary signaling mechanism for both BLT1 and BLT2 involves coupling to G proteins of the Gi and Gq families, leading to the activation of various intracellular signaling cascades.

Inhibition of LTB4-Mediated Signaling

The binding of LTB4 to BLT1 and BLT2 initiates a cascade of intracellular events. By competitively binding to these receptors, 14,15-dhLTB4 blocks the initiation of these signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of 14,15-dhLTB4. These are generalized protocols that can be adapted for specific cell types and experimental conditions.

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of 14,15-dhLTB4 for BLT1 and BLT2 receptors.

Objective: To quantify the displacement of a radiolabeled LTB4 analog by unlabeled 14,15-dhLTB4.

Materials:

-

Cell membranes expressing either BLT1 or BLT2

-

Radiolabeled LTB4 (e.g., [³H]-LTB4)

-

Unlabeled 14,15-dhLTB4

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

96-well filter plates

-

Vacuum manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing either BLT1 or BLT2. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well filter plate, add the following in order:

-

Binding buffer

-

A fixed concentration of [³H]-LTB4 (typically at or below its Kd for the receptor)

-

A range of concentrations of unlabeled 14,15-dhLTB4 (for the competition curve) or an excess of unlabeled LTB4 (for determining non-specific binding).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (14,15-dhLTB4) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of 14,15-dhLTB4 to inhibit LTB4-induced intracellular calcium release.

Objective: To assess the antagonistic effect of 14,15-dhLTB4 on LTB4-induced calcium flux in cells expressing BLT receptors.

Materials:

-

Cells expressing BLT1 or BLT2 (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

14,15-dhLTB4

-

LTB4

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of 14,15-dhLTB4 to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of LTB4 (typically the EC80 concentration) to induce a calcium response and immediately begin kinetic measurement of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the LTB4-induced response against the concentration of 14,15-dhLTB4 to determine its IC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of 14,15-dhLTB4 to block the migration of neutrophils towards an LTB4 gradient.

Objective: To determine the inhibitory effect of 14,15-dhLTB4 on LTB4-induced neutrophil chemotaxis.

Materials:

-

Freshly isolated neutrophils

-

Chemotaxis medium (e.g., RPMI with 0.1% BSA)

-

14,15-dhLTB4

-

LTB4

-

Boyden chamber apparatus with porous membranes (e.g., 3-5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using standard methods such as dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.

-

Cell Pre-incubation: Resuspend the isolated neutrophils in chemotaxis medium and pre-incubate them with varying concentrations of 14,15-dhLTB4.

-

Assay Setup:

-

Add LTB4 (at a concentration known to induce chemotaxis) to the lower wells of the Boyden chamber.

-

Place the porous membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant migration (e.g., 60-90 minutes).

-

Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: Calculate the average number of migrated cells for each condition. Plot the percentage of inhibition of LTB4-induced migration against the concentration of 14,15-dhLTB4 to determine its IC50 value.

Conclusion

14,15-dehydro Leukotriene B4 serves as a potent and selective antagonist of the LTB4 receptor BLT1. Its ability to inhibit LTB4-mediated signaling and cellular responses makes it an invaluable pharmacological tool for investigating the intricate roles of the LTB4/BLT1 axis in inflammation, immunology, and other disease processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this field. Further characterization of the in vivo effects and metabolic fate of 14,15-dhLTB4 will undoubtedly contribute to a deeper understanding of LTB4 biology and may pave the way for the development of novel therapeutic agents targeting inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mitogen-activated protein kinase (MAPK) regulates leukotriene D4-induced HB-EGF and ADAM12 expression in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical role of p38 MAPK in IL-4-induced alternative activation of peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Modulatory Role of 14,15-Dehydro Leukotriene B4 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses, primarily through the recruitment and activation of leukocytes. The synthesis and signaling of LTB4 are therefore critical targets for anti-inflammatory drug development. This technical guide provides an in-depth examination of 14,15-dehydro Leukotriene B4 (14,15-dhLTB4), an endogenous analogue of LTB4, and its function in modulating the inflammatory cascade. Emerging evidence indicates that 14,15-dhLTB4 acts as an antagonist of LTB4 receptors, suggesting a potential anti-inflammatory role. This document details the biosynthesis, receptor interactions, and functional effects of 14,15-dhLTB4, presenting key quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug discovery efforts in this area.

Introduction to the Leukotriene B4 Pathway

Leukotriene B4 is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and Leukotriene A4 hydrolase (LTA4H). It exerts its pro-inflammatory effects by binding to two high-affinity G protein-coupled receptors, BLT1 and BLT2.[1] The activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby amplifying the inflammatory response.[2]

14,15-Dehydro Leukotriene B4: A Natural Modulator

14,15-dehydro Leukotriene B4 is an acetylenic analogue of LTB4. Unlike LTB4, its precursor, 14,15-dehydro-Leukotriene A4 (14,15-dhLTA4), is not a substrate for LTA4 hydrolase in neutrophils. In fact, 14,15-dhLTA4 acts as an inhibitor of this enzyme, thus limiting the production of LTB4. This suggests that the 14,15-dehydro pathway may serve as a natural brake on LTB4-mediated inflammation.

Quantitative Data on the Activity of 14,15-dhLTB4 and its Precursor

The following table summarizes the key quantitative data regarding the inhibitory activities of 14,15-dhLTB4 and its precursor, 14,15-dhLTA4.

| Compound | Target | Assay | Value | Reference |

| 14,15-dehydro LTB4 | BLT1 Receptor | Radioligand Binding (Ki) | 27 nM | |

| 14,15-dehydro LTB4 | BLT2 Receptor | Radioligand Binding (Ki) | 473 nM | |

| 14,15-dehydro LTB4 | LTB4-induced Lysozyme Release | Functional Inhibition (IC50) | 1 µM | |

| 14,15-dehydro-LTA4 | LTA4 Hydrolase | Enzyme Inhibition (IC50) | 0.73 µM |

Signaling Pathways

Leukotriene B4 signaling is initiated by its binding to the BLT1 and BLT2 receptors, which are primarily coupled to Gi and Gq G-proteins. This leads to the activation of downstream signaling cascades, including the mobilization of intracellular calcium, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, culminating in various cellular responses. As a receptor antagonist, 14,15-dhLTB4 competitively binds to BLT receptors, with a preference for BLT1, thereby preventing LTB4-mediated signal transduction.

LTB4 Biosynthesis and Point of Inhibition

The following diagram illustrates the enzymatic pathway for LTB4 synthesis and the inhibitory action of 14,15-dehydro-LTA4.

LTB4 Receptor Signaling and Antagonism by 14,15-dhLTB4

This diagram depicts the downstream signaling cascade following LTB4 binding to its receptors and the antagonistic action of 14,15-dhLTB4.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like 14,15-dhLTB4. The following sections provide synthesized protocols for key in vitro assays.

Radioligand Binding Assay for BLT Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of 14,15-dhLTB4 for BLT1 and BLT2 receptors.

Objective: To quantify the binding affinity of 14,15-dhLTB4 for LTB4 receptors.

Materials:

-

Membrane preparations from cells expressing human BLT1 or BLT2 receptors.

-

[3H]-LTB4 (radioligand).

-

14,15-dehydro Leukotriene B4 (test compound).

-

Unlabeled LTB4 (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LTB4 (typically at its Kd value), and varying concentrations of 14,15-dhLTB4. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTB4.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of 14,15-dhLTB4 and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Under-Agarose Chemotaxis Assay

This assay is used to evaluate the ability of 14,15-dhLTB4 to inhibit LTB4-induced neutrophil migration.

Objective: To assess the antagonistic effect of 14,15-dhLTB4 on neutrophil chemotaxis.

Materials:

-

Isolated human neutrophils.

-

Cell culture medium (e.g., HBSS).

-

LTB4 (chemoattractant).

-

14,15-dehydro Leukotriene B4 (test compound).

-

Petri dishes.

-

Microscope with imaging software.

Procedure:

-

Gel Preparation: Prepare a gel of agarose in cell culture medium and pour it into a petri dish. Once solidified, create three wells in a line in the agarose.

-

Loading Wells: Add LTB4 to the central well. In the outer wells, add neutrophils pre-incubated with either vehicle control or different concentrations of 14,15-dhLTB4.

-

Incubation: Incubate the dish at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 2-3 hours).

-

Imaging and Analysis: At the end of the incubation, visualize the cells under a microscope and capture images. Quantify the migration distance of the leading front of cells towards the chemoattractant or the number of migrated cells.

-

Data Interpretation: Compare the migration of neutrophils treated with 14,15-dhLTB4 to the control group to determine the inhibitory effect.

Calcium Mobilization Assay

This assay measures the ability of 14,15-dhLTB4 to block LTB4-induced increases in intracellular calcium concentration ([Ca2+]i) in neutrophils.

Objective: To determine the functional antagonism of 14,15-dhLTB4 on LTB4-induced calcium signaling.

Materials:

-

Isolated human neutrophils.

-

Fura-2 AM (calcium-sensitive fluorescent dye).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium.

-

LTB4.

-

14,15-dehydro Leukotriene B4.

-

Fluorescence plate reader with dual-wavelength excitation capabilities.

Procedure:

-

Cell Loading: Incubate isolated neutrophils with Fura-2 AM and Pluronic F-127 in calcium-free HBSS in the dark at room temperature.

-

Washing: After the loading period, wash the cells to remove extracellular dye and resuspend them in HBSS containing calcium.

-

Antagonist Pre-incubation: Pre-incubate the Fura-2-loaded cells with various concentrations of 14,15-dhLTB4 or vehicle control for a short period.

-

Measurement of Calcium Flux: Place the cell suspension in a 96-well plate and measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Agonist Stimulation: Add LTB4 to the wells and immediately begin recording the fluorescence changes over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) to determine the relative changes in [Ca2+]i. Compare the peak calcium response in cells treated with 14,15-dhLTB4 to the control to determine the inhibitory effect.

In Vivo and Ex Vivo Studies

Currently, there is a notable lack of published in vivo or ex vivo studies specifically investigating the anti-inflammatory effects of 14,15-dehydro Leukotriene B4. While the pro-inflammatory role of LTB4 is well-established in various animal models of inflammation such as arthritis and psoriasis, and the therapeutic potential of LTA4H inhibitors and BLT receptor antagonists has been demonstrated, direct evidence for the efficacy of 14,15-dhLTB4 in these models is not yet available. This represents a significant knowledge gap and a promising avenue for future research to translate the in vitro antagonistic properties of 14,15-dhLTB4 into a therapeutic context.

Conclusion and Future Directions

14,15-dehydro Leukotriene B4 emerges as a promising endogenous modulator of inflammation. Its ability to inhibit LTB4 synthesis via its precursor and to directly antagonize LTB4 signaling at the BLT1 receptor highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacology of this interesting molecule.

Future research should focus on:

-

In vivo efficacy: Evaluating the anti-inflammatory effects of 14,15-dhLTB4 in relevant animal models of inflammatory diseases.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 14,15-dhLTB4 to assess its drug-like potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 14,15-dhLTB4 to optimize its potency, selectivity, and pharmacokinetic profile.

A deeper understanding of the biological role and therapeutic potential of 14,15-dehydro Leukotriene B4 will undoubtedly contribute to the development of more effective treatments for a wide range of inflammatory disorders.

References

An In-depth Technical Guide to the Receptor Binding Affinity of 14,15-dehydro Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) with its cognate receptors. This document details the quantitative binding affinities, experimental protocols for their determination, and the downstream signaling consequences of these interactions, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to 14,15-dehydro Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the orchestration of inflammatory responses, primarily through the recruitment and activation of leukocytes. Its actions are mediated by two high-affinity G protein-coupled receptors (GPCRs): BLT1 and BLT2. 14,15-dehydro LTB4 is a synthetic analog of LTB4 characterized by a carbon-carbon triple bond between carbons 14 and 15. This structural modification significantly alters its pharmacological profile, rendering it a valuable tool for dissecting the physiological and pathological roles of the LTB4 signaling axis.

Receptor Binding Affinity of 14,15-dehydro Leukotriene B4

14,15-dehydro LTB4 exhibits a distinct binding profile for the two LTB4 receptor subtypes, acting as a selective antagonist for the high-affinity BLT1 receptor.[1] This selectivity makes it a valuable pharmacological probe for differentiating the functions of BLT1 and BLT2. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), have been determined through competitive radioligand binding assays.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of 14,15-dehydro LTB4 and other key ligands for the human BLT1 and BLT2 receptors. This data is essential for interpreting experimental results and for the design of new receptor-modulating compounds.

| Ligand | Receptor | Parameter | Value (nM) | Ligand Type |

| 14,15-dehydro LTB4 | BLT1 | Ki | 27 | Antagonist [1] |

| 14,15-dehydro LTB4 | BLT2 | Ki | 473 | Antagonist [1] |

| Leukotriene B4 (LTB4) | BLT1 | Kd | ~1.1 | Agonist |

| Leukotriene B4 (LTB4) | BLT2 | Kd | ~23 | Agonist |

| U75302 | BLT1 | IC50 | - | Antagonist |

| CP-105,696 | BLT1 | IC50 | 8.42 | Antagonist[1] |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of 14,15-dehydro LTB4 is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 14,15-dehydro LTB4) to displace a radiolabeled ligand from its receptor.

Materials and Reagents

-

Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human BLT1 or BLT2 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand: [3H]-LTB4 with high specific activity.

-

Unlabeled Ligands: 14,15-dehydro LTB4, LTB4, and other compounds for comparison.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum manifold.

-

Scintillation Cocktail and Counter.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture CHO cells expressing the target receptor to a high density.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).

-

Homogenize the cells using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the following in each well:

-

Cell membranes (typically 10-50 µg of protein).

-

A fixed concentration of [3H]-LTB4 (close to its Kd value for the respective receptor).

-

Varying concentrations of the unlabeled competitor (14,15-dehydro LTB4) or vehicle for total binding.

-

For determining non-specific binding, add a high concentration of unlabeled LTB4.

-

-

Bring the final volume of each well to 200-250 µL with assay buffer.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter mat using a cell harvester under vacuum.

-

Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filter mat completely.

-

Place the dried filters into scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

The binding of ligands to BLT1 initiates a cascade of intracellular signaling events. As 14,15-dehydro LTB4 is an antagonist, it prevents the activation of these pathways by the endogenous agonist LTB4. BLT1 is known to couple to both Gi and Gq families of G proteins.

Gi-Coupled Signaling Pathway

Activation of the Gi pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

Gq-Coupled Signaling Pathway

Agonist binding to BLT1 can also activate the Gq pathway, which involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates protein kinase C (PKC).

Downstream Cellular Responses

The modulation of these signaling pathways by LTB4 and its antagonists ultimately influences a variety of cellular functions, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells.

Mandatory Visualizations

Signaling Pathway of the BLT1 Receptor

Caption: BLT1 receptor signaling cascade upon agonist activation.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

14,15-dehydro LTB4 serves as a potent and selective antagonist for the BLT1 receptor. Its distinct binding affinity profile, elucidated through rigorous competitive radioligand binding assays, makes it an indispensable tool for pharmacological research. Understanding the methodologies for determining its binding characteristics and the downstream signaling pathways it modulates is fundamental for the development of novel therapeutics targeting LTB4-mediated inflammatory diseases. This guide provides the foundational knowledge required for researchers to effectively utilize and interpret data related to 14,15-dehydro LTB4 and its interaction with leukotriene receptors.

References

The Biosynthesis of 14,15-Dehydro-Leukotriene A4 from Arachidonic Acid and its Role as a Modulator of the Leukotriene Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the biosynthesis of 14,15-dehydro-leukotriene A4 (14,15-dehydro-LTA4) from arachidonic acid. It is critical to note that while the topic of interest is often cited as the biosynthesis of 14,15-dehydro-leukotriene B4 (14,15-dehydro-LTB4), current scientific literature indicates that 14,15-dehydro-LTA4 is not a substrate for LTA4 hydrolase, the enzyme responsible for LTB4 synthesis. In fact, 14,15-dehydro-LTA4 acts as an irreversible inhibitor of this enzyme.[1][2][3] This guide will, therefore, focus on the scientifically established pathway: the synthesis of 14,15-dehydro-LTA4 from arachidonic acid and its subsequent metabolic fate, highlighting its role in the modulation of the leukotriene signaling cascade.

The leukotrienes are a family of inflammatory lipid mediators derived from arachidonic acid, playing pivotal roles in a multitude of physiological and pathological processes, including inflammation, immunity, and respiratory diseases. The biosynthesis of these molecules is a key area of research for the development of novel therapeutics. This guide will detail the enzymatic steps, present quantitative data, provide experimental protocols, and visualize the key pathways to offer a comprehensive resource for professionals in the field.

Biosynthesis of 14,15-Dehydro-Leukotriene A4 from Arachidonic Acid

The synthesis of 14,15-dehydro-LTA4 from arachidonic acid is a two-step process catalyzed by the enzyme 15-lipoxygenase (15-LOX).

-

Oxygenation of Arachidonic Acid: The first step involves the introduction of a hydroperoxy group at the C-15 position of arachidonic acid by 15-LOX. This reaction yields 15-hydroperoxyeicosatetraenoic acid (15-HPETE).

-

Dehydration to form 14,15-dehydro-LTA4: The same enzyme, 15-LOX, then catalyzes the dehydration of 15-HPETE to form the unstable epoxide, 14,15-leukotriene A4 (14,15-dehydro-LTA4).

Caption: Biosynthesis of 14,15-dehydro-LTA4 from arachidonic acid.

Metabolic Fate and Biological Activity of 14,15-Dehydro-LTA4

Once formed, 14,15-dehydro-LTA4 has two primary metabolic fates, both of which have significant biological implications:

Inhibition of Leukotriene A4 Hydrolase

14,15-dehydro-LTA4 is a potent, irreversible inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2][3] This enzyme is responsible for the conversion of LTA4 to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. By inhibiting LTA4 hydrolase, 14,15-dehydro-LTA4 effectively blocks the production of LTB4, thereby downregulating LTB4-mediated inflammatory responses. The double bond at the C-14,15 position is essential for this inhibitory activity.[1][2][3]

Conversion to 14,15-Dehydro-Leukotriene C4

14,15-dehydro-LTA4 is also a substrate for LTC4 synthase, an enzyme that conjugates it with glutathione (B108866) to form 14,15-dehydro-leukotriene C4 (14,15-dehydro-LTC4).[1][2][3] The kinetics of this reaction are reportedly similar to those of the conversion of LTA4 to LTC4.[1]

Caption: Metabolic fate of 14,15-dehydro-LTA4.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activity of 14,15-dehydro-LTA4.

| Parameter | Enzyme | Value | Cell/System | Reference |

| IC50 | LTA4 Hydrolase | 0.73 µM | Human Polymorphonuclear Leukocytes (PMNL) | [1][2][3] |

| Apparent Km | LTC4 Synthase | 1.6 µM | Human Platelets | [1] |

| Apparent Vmax | LTC4 Synthase | 200 pmol/min per 10^8 platelets | Human Platelets | [1] |

Experimental Protocols

In Vitro Leukotriene A4 Hydrolase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a compound, such as 14,15-dehydro-LTA4, on the epoxide hydrolase activity of LTA4 hydrolase.

Principle: The assay measures the amount of LTB4 produced from the enzymatic hydrolysis of LTA4 by LTA4 hydrolase. The inhibition is quantified by comparing the LTB4 production in the presence and absence of the inhibitor. The product, LTB4, is typically quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

-

Purified recombinant human LTA4 hydrolase

-

Leukotriene A4 (LTA4) methyl ester

-

14,15-dehydro-LTA4 (or other test inhibitor)

-

Reaction Buffer: e.g., 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA

-

Quenching Solution: e.g., Methanol or Acetonitrile

-

RP-HPLC system with UV detector

Procedure:

-

Preparation of LTA4: Prepare fresh LTA4 by saponification of LTA4 methyl ester.

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, pre-incubate a known concentration of LTA4 hydrolase (e.g., 300 ng) with the test inhibitor at various concentrations in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[4]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of freshly prepared LTA4 (e.g., 150 nM final concentration).[4]

-

Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the same temperature.[4]

-

Reaction Termination: Stop the reaction by adding a volume of cold quenching solution (e.g., 2 volumes of methanol).

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

RP-HPLC Analysis: Analyze the sample by RP-HPLC to separate and quantify the LTB4 produced.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration by comparing the LTB4 peak area to that of a control reaction without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

RP-HPLC Analysis of Leukotrienes

This protocol provides a general method for the separation and quantification of leukotrienes from a biological sample or an in vitro reaction.

Principle: Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The elution of analytes is achieved by gradually increasing the proportion of an organic solvent in the mobile phase (gradient elution). Leukotrienes are detected by their characteristic UV absorbance.

Materials and Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water/Methanol/Acetic Acid with pH adjustment

-

Mobile Phase B: Methanol/Tetrahydrofuran

-

Leukotriene standards (LTB4, LTC4, etc.)

-

Sample prepared as described in the previous protocol

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.

-

Sample Injection: Inject a fixed volume of the prepared sample into the HPLC system.

-

Chromatographic Separation: Elute the leukotrienes using a linear gradient of increasing organic solvent concentration. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over a period of 20-30 minutes.

-

Detection: Monitor the column effluent with a UV detector at a wavelength of 280 nm, which is the characteristic absorbance maximum for the triene chromophore of leukotrienes.[5]

-

Quantification: Identify and quantify the leukotrienes by comparing their retention times and peak areas to those of the injected standards. Create a standard curve for each leukotriene to determine the concentration in the unknown samples.

Conclusion

The biosynthesis of 14,15-dehydro-LTA4 from arachidonic acid, catalyzed by 15-lipoxygenase, represents a significant branch of the leukotriene pathway. Contrary to some initial hypotheses, 14,15-dehydro-LTA4 is not a precursor for 14,15-dehydro-LTB4. Instead, it acts as a crucial modulator of the pathway by irreversibly inhibiting LTA4 hydrolase, thereby shunting the metabolic flow away from the production of the pro-inflammatory mediator LTB4. Concurrently, it serves as a substrate for LTC4 synthase, leading to the formation of 14,15-dehydro-LTC4. Understanding the nuanced biochemistry of this pathway is paramount for researchers and drug development professionals seeking to design novel anti-inflammatory therapies targeting the complex network of leukotriene signaling. This guide provides the foundational knowledge, quantitative data, and experimental methodologies to support these endeavors.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Discovery and Characterization of 14,15-dehydro Leukotriene B4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator implicated in a wide range of inflammatory diseases. Its biological effects are mediated through two G protein-coupled receptors, BLT1 and BLT2. The development of selective antagonists for these receptors is a key area of interest for therapeutic intervention. This technical guide focuses on 14,15-dehydro LTB4, a synthetic analog of LTB4 that has been characterized as a selective LTB4 receptor antagonist. We will delve into its discovery, physicochemical properties, and biological activity, providing detailed experimental protocols and summarizing key quantitative data. Furthermore, we will explore its mechanism of action by visualizing the signaling pathways it modulates.

Discovery and Physicochemical Properties

14,15-dehydro LTB4 was first described in a 1990 publication by Shimazaki et al. as part of a study on newly synthesized LTB4 analogs.[1] This research focused on understanding the structure-activity relationships of LTB4 and developing potent antagonists.

Physicochemical Properties:

| Property | Value | Source |

| Chemical Name | (5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | Internal |

| Synonyms | 14,15-dehydro-LTB4 | [1] |

| CAS Number | 114616-11-4 | [1] |

| Molecular Formula | C20H30O4 | [1] |

| Molecular Weight | 334.5 g/mol | [1] |

| Appearance | Solution in ethanol | [1] |

| Purity | ≥97% | [1] |

| Solubility | Miscible in DMF, DMSO, and Ethanol. Soluble in PBS (pH 7.2) at >1 mg/ml. | [1] |

| λmax | 270 nm | [1] |

Biological Activity and Characterization

14,15-dehydro LTB4 is a potent and selective antagonist of the LTB4 receptors, with a higher affinity for the high-affinity BLT1 receptor compared to the low-affinity BLT2 receptor.[1][2] Its antagonistic properties have been demonstrated through its ability to inhibit LTB4-induced cellular responses.[1][2]

Quantitative Biological Data:

| Parameter | Value | Cell/System | Source |

| BLT1 Receptor Binding Affinity (Ki) | 27 nM | Not specified | [1][2] |

| BLT2 Receptor Binding Affinity (Ki) | 473 nM | Not specified | [1][2] |

| Inhibition of LTB4-induced Lysozyme (B549824) Release (IC50) | 1 µM | Rat Polymorphonuclear Leukocytes | [1][2] |

Experimental Protocols

Synthesis of 14,15-dehydro LTB4

The detailed synthetic scheme for 14,15-dehydro LTB4 was first reported by Shimazaki et al. in 1990. While the full, step-by-step protocol is detailed in the original publication, the general approach involves the stereoselective synthesis of the chiral centers and the formation of the conjugated trienyne system.

LTB4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 14,15-dehydro LTB4 for the BLT1 and BLT2 receptors.

Materials:

-

[3H]LTB4 (radioligand)

-

Membrane preparations from cells expressing human BLT1 or BLT2 receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

14,15-dehydro LTB4 (test compound)

-

Unlabeled LTB4 (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of 14,15-dehydro LTB4 in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Membrane preparation (typically 20-50 µg of protein)

-

[3H]LTB4 at a concentration near its Kd (e.g., 0.5-1 nM)

-

Either 14,15-dehydro LTB4 at various concentrations, binding buffer (for total binding), or a saturating concentration of unlabeled LTB4 (e.g., 1 µM) for non-specific binding.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of 14,15-dehydro LTB4 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

LTB4-Induced Lysozyme Release Assay

This protocol outlines a method to assess the antagonistic activity of 14,15-dehydro LTB4 on LTB4-induced degranulation in rat polymorphonuclear leukocytes (PMNs).

Materials:

-

Rat polymorphonuclear leukocytes (PMNs)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cytochalasin B

-

LTB4

-

14,15-dehydro LTB4

-

Micrococcus lysodeikticus suspension (lysozyme substrate)

-

Lysozyme standard

-

Microplate reader

Procedure:

-

Isolate rat PMNs from whole blood.

-

Resuspend the PMNs in HBSS.

-

Pre-incubate the PMNs with cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C.

-

Add various concentrations of 14,15-dehydro LTB4 to the PMN suspension and incubate for 10 minutes at 37°C.

-

Stimulate the cells with a submaximal concentration of LTB4 (e.g., 10 nM) and incubate for 15 minutes at 37°C.

-

Pellet the cells by centrifugation and collect the supernatant.

-

In a microplate, add the supernatant and the Micrococcus lysodeikticus suspension.

-

Measure the decrease in absorbance over time at 450 nm using a microplate reader.

-

Generate a standard curve with known concentrations of lysozyme.

-

Calculate the amount of lysozyme released and determine the IC50 of 14,15-dehydro LTB4.

Signaling Pathways and Mechanism of Action

LTB4 exerts its pro-inflammatory effects by activating the BLT1 and BLT2 receptors, which are coupled to inhibitory G proteins (Gi). This activation leads to a cascade of downstream signaling events. 14,15-dehydro LTB4 acts as a competitive antagonist at these receptors, thereby blocking the initiation of this signaling cascade.

LTB4 Signaling Pathway:

-

LTB4 Binding: LTB4 binds to the BLT1 or BLT2 receptor on the cell surface.

-

G-protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

G-protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate and activate downstream effectors.

-

Effector Modulation:

-

Phospholipase C (PLC) activation: The Gβγ subunit activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) activation: DAG and elevated intracellular Ca2+ activate PKC.

-

-

Cellular Responses: These signaling events culminate in various cellular responses, including chemotaxis, degranulation (e.g., lysozyme release), and the production of reactive oxygen species.

Antagonistic Action of 14,15-dehydro LTB4: 14,15-dehydro LTB4 competitively binds to the BLT1 and BLT2 receptors, preventing the binding of the endogenous agonist LTB4. This blockade inhibits G-protein activation and the subsequent downstream signaling events, thereby preventing the pro-inflammatory cellular responses.

Relevance in Drug Development

The selective antagonism of LTB4 receptors by compounds like 14,15-dehydro LTB4 holds significant promise for the development of novel anti-inflammatory therapeutics. By targeting the initial step in the LTB4 signaling cascade, these antagonists can potentially mitigate the deleterious effects of excessive inflammation in a variety of pathological conditions, including asthma, psoriasis, inflammatory bowel disease, and rheumatoid arthritis. The higher affinity of 14,15-dehydro LTB4 for the BLT1 receptor, which is predominantly expressed on leukocytes, suggests a targeted approach to modulating immune cell function. Further research and development of more potent and specific BLT receptor antagonists, informed by the study of molecules like 14,15-dehydro LTB4, will be crucial in advancing this therapeutic strategy.

References

Enzymatic Conversion of 14,15-Dehydro-Leukotriene A₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic conversion of 14,15-dehydro-leukotriene A₄ (14,15-dehydro-LTA₄), a key analog in the study of leukotriene biosynthesis and pharmacology. This document provides a comprehensive overview of the metabolic pathways, quantitative enzymatic data, and detailed experimental protocols relevant to the study of this compound.

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The unstable epoxide intermediate, leukotriene A₄ (LTA₄), is a critical branch point in this pathway, leading to the formation of either leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). The analog 14,15-dehydro-LTA₄, which possesses a carbon-carbon triple bond at the 14,15 position, serves as a valuable tool for elucidating the substrate specificity and reaction mechanisms of the enzymes involved in LTA₄ metabolism. Understanding the enzymatic fate of 14,15-dehydro-LTA₄ is crucial for the development of targeted therapeutics for inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular disease.

Enzymatic Metabolism of 14,15-dehydro-LTA₄

The metabolism of 14,15-dehydro-LTA₄ is primarily governed by two key enzymes: Leukotriene C₄ synthase (LTC₄S) and Leukotriene A₄ hydrolase (LTA₄H).

-

Leukotriene C₄ Synthase (LTC₄S): This enzyme conjugates 14,15-dehydro-LTA₄ with glutathione (B108866) to form 14,15-dehydro-leukotriene C₄ (14,15-dehydro-LTC₄).[1][2][3][4][5][6][7][8][9] Human platelet LTC₄ synthase metabolizes 14,15-dehydro-LTA₄ with kinetic parameters that are nearly identical to those for the natural substrate, LTA₄.[1][5][7][9] This indicates that the geometry at the methyl terminus of the substrate does not significantly influence its interaction with LTC₄ synthase.[5][6][7][9]

-

Leukotriene A₄ Hydrolase (LTA₄H): In stark contrast to its interaction with LTC₄S, 14,15-dehydro-LTA₄ is not a substrate for LTA₄H.[5][6][7][9] Instead, it acts as an irreversible inhibitor of this enzyme.[5][6][7][9] The presence of the double bond at the C-14,15 position is essential for the catalytic hydrolysis by LTA₄H.[5][6][7][9] This specificity makes 14,15-dehydro-LTA₄ a valuable tool for selectively studying the LTC₄S branch of the leukotriene pathway without the confounding production of LTB₄-like metabolites.

Quantitative Enzymatic Data

The following tables summarize the key quantitative data for the interaction of 14,15-dehydro-LTA₄ and its natural counterpart, LTA₄, with human LTC₄ synthase and LTA₄ hydrolase.

Table 1: Kinetic Parameters for Human Platelet LTC₄ Synthase

| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min per 10⁸ platelets) |

| 14,15-dehydro-LTA₄ | 1.6 | 200 |

| Leukotriene A₄ (LTA₄) | 2.0 | 200 |

Data from Sala et al. (1997).

Table 2: Inhibitory Activity of 14,15-dehydro-LTA₄ on Human Polymorphonuclear Leukocyte (PMNL) LTA₄ Hydrolase

| Inhibitor | IC₅₀ (µM) |

| 14,15-dehydro-LTA₄ | 0.73 |

Data from Sala et al. (1997).

Experimental Protocols

This section provides detailed methodologies for the key experiments described in this guide.

Preparation of 14,15-dehydro-LTA₄ from its Methyl Ester

Principle: The active form of 14,15-dehydro-LTA₄ is the free acid, which is typically generated by the alkaline hydrolysis of its more stable methyl ester precursor immediately before use.

Materials:

-

14,15-dehydro-LTA₄ methyl ester

-

Acetone (HPLC grade)

-

Sodium hydroxide (B78521) (NaOH) solution, 50 mM

-

Nitrogen gas

-

Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)

Procedure:

-

Prepare a solution of 14,15-dehydro-LTA₄ methyl ester in cold acetone.

-

Under a gentle stream of nitrogen gas, add a degassed solution of 50 mM NaOH.

-

Incubate the reaction at room temperature for 60 minutes in an inert atmosphere.

-

Immediately before use, dilute the resulting 14,15-dehydro-LTA₄ solution with the desired reaction buffer.

Enzymatic Conversion of 14,15-dehydro-LTA₄ by LTC₄ Synthase

Principle: This assay measures the formation of 14,15-dehydro-LTC₄ from 14,15-dehydro-LTA₄ by LTC₄ synthase present in a biological preparation, such as washed human platelets.

Materials:

-

Washed human platelets (10⁸ cells/mL)

-

Freshly prepared 14,15-dehydro-LTA₄ solution

-

Reduced glutathione (GSH)

-

Phosphate-buffered saline (PBS)

-

Methanol, ice-cold

-

RP-HPLC system with UV detector

Procedure:

-

Pre-incubate washed human platelets (e.g., 10⁸ cells) in PBS at 37°C for 5 minutes.

-

Add reduced glutathione to a final concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared 14,15-dehydro-LTA₄ to the desired final concentration (e.g., 0.1-10 µM).

-

Incubate for 1-5 minutes at 37°C.

-

Terminate the reaction by adding 2 volumes of ice-cold methanol.

-

Centrifuge the sample to pellet the precipitated protein.

-

Analyze the supernatant by RP-HPLC.

LTA₄ Hydrolase Inhibition Assay

Principle: This assay determines the inhibitory effect of 14,15-dehydro-LTA₄ on the conversion of LTA₄ to LTB₄ by LTA₄ hydrolase, typically in human polymorphonuclear leukocytes (PMNLs).

Materials:

-

Human PMNLs (10⁷ cells/mL)

-

14,15-dehydro-LTA₄ solution

-

Freshly prepared LTA₄ solution

-

Phosphate-buffered saline (PBS)

-

Methanol, ice-cold

-

RP-HPLC system with UV detector

Procedure:

-

Pre-incubate human PMNLs (e.g., 10⁷ cells) with varying concentrations of 14,15-dehydro-LTA₄ (e.g., 0.1-10 µM) in PBS for 10 minutes at 37°C.

-

Wash the cells twice with PBS to remove the excess inhibitor.

-

Resuspend the cells in fresh PBS and add LTA₄ to a final concentration of 1 µM.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding 2 volumes of ice-cold methanol.

-

Centrifuge the sample and analyze the supernatant for the production of LTB₄ and its metabolites by RP-HPLC.

RP-HPLC Analysis of Metabolites

Principle: Reversed-phase high-performance liquid chromatography is used to separate and quantify the lipophilic substrate and its more polar enzymatic products.

Materials:

-

RP-HPLC system with a diode array UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 70:30:0.1, v/v/v), adjusted to pH 5.5 with ammonium (B1175870) hydroxide

-

Mobile Phase B: Methanol

-

Authentic standards for 14,15-dehydro-LTA₄ and its potential metabolites

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the supernatant from the enzymatic reactions.

-

Elute the compounds using a linear gradient from Mobile Phase A to Mobile Phase B.

-

Monitor the effluent at 280 nm for the detection of the conjugated triene chromophore of leukotrienes.

-

Identify and quantify the peaks by comparing their retention times and UV spectra with those of authentic standards.

Visualizations

Enzymatic Conversion Pathway

Caption: Enzymatic fate of 14,15-dehydro-LTA₄.

Experimental Workflow for LTC₄ Synthase Assay

Caption: Workflow for LTC₄ synthase activity assay.

Transcellular Biosynthesis of Leukotrienes

Caption: Transcellular biosynthesis of LTC₄.

Presumed Signaling Pathway of 14,15-dehydro-LTC₄

Disclaimer: The specific signaling pathway for 14,15-dehydro-LTC₄ has not been fully elucidated. The following diagram illustrates the known signaling pathway for its parent compound, LTC₄, which is presumed to be similar.

Caption: Presumed signaling of 14,15-dehydro-LTC₄.

References

- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

The Dual Modulatory Role of 14,15-Dehydro LTB4 in Neutrophil Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 14,15-dehydroleukotriene B4 (14,15-dehydro LTB4) in regulating neutrophil function. While not endogenously produced by neutrophils, this lipid mediator and its precursor, 14,15-dehydroleukotriene A4 (14,15-dehydro LTA4), exert significant influence through two distinct mechanisms: the inhibition of leukotriene B4 (LTB4) biosynthesis and the direct antagonism of LTB4 receptors. This document outlines the current understanding of these processes, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Indirect Modulation: Inhibition of LTB4 Biosynthesis by 14,15-Dehydro LTA4

The primary and most well-characterized role of the 14,15-dehydro LTB4 axis in neutrophils is the modulation of LTB4 production. LTB4 is a potent pro-inflammatory lipid mediator that plays a crucial role in neutrophil recruitment and activation.[1] Its synthesis is dependent on the enzymatic conversion of LTA4 by LTA4 hydrolase.[1] The precursor to 14,15-dehydro LTB4, 14,15-dehydro LTA4, acts as a potent and irreversible inhibitor of this key enzyme in human polymorphonuclear leukocytes (PMNLs).[2][3]

Quantitative Data: Inhibition of LTA4 Hydrolase

The inhibitory potency of 14,15-dehydro LTA4 on neutrophil LTA4 hydrolase has been quantitatively determined. This inhibition effectively curtails the production of LTB4, thereby dampening the subsequent inflammatory response mediated by this potent chemoattractant.

| Compound | Target Enzyme | Cell Type | Inhibition Type | IC50 | Reference |

| 14,15-Dehydro LTA4 | LTA4 Hydrolase | Human PMNL | Irreversible | 0.73 µM | [2][3] |

Direct Modulation: 14,15-Dehydro LTB4 as an LTB4 Receptor Antagonist

Beyond the indirect effects mediated by its precursor, 14,15-dehydro LTB4 itself has been shown to possess biological activity at the level of LTB4 receptors. It functions as an antagonist, competitively binding to LTB4 receptors and inhibiting the downstream signaling cascades initiated by LTB4. This antagonistic activity has been demonstrated for the high-affinity LTB4 receptor, BLT1.[4]

Quantitative Data: LTB4 Receptor Antagonism

The antagonistic properties of 14,15-dehydro LTB4 have been quantified, revealing its affinity for LTB4 receptors and its ability to inhibit LTB4-induced neutrophil functions.

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Inhibition | IC50 | Cell Type | Reference |

| 14,15-Dehydro LTB4 | BLT1 | 27 nM | LTB4-induced lysozyme (B549824) release | 1 µM | Rat PMNLs | [4] |

| 14,15-Dehydro LTB4 | BLT2 | 473 nM | - | - | - | [4] |

Signaling Pathways

The modulatory effects of the 14,15-dehydro LTB4 axis are best understood in the context of the canonical LTB4 signaling pathway in neutrophils. LTB4 binding to its G protein-coupled receptor, BLT1, triggers a cascade of intracellular events leading to key neutrophil functions. 14,15-dehydro LTA4 indirectly modulates this pathway by preventing the synthesis of the agonist, LTB4, while 14,15-dehydro LTB4 directly inhibits it by acting as a receptor antagonist.

Caption: LTB4 signaling pathway in neutrophils and points of modulation by the 14,15-dehydro LTB4 axis.

Experimental Protocols

The following are detailed, adaptable protocols for key neutrophil function assays that can be employed to investigate the effects of 14,15-dehydro LTB4 and its precursor.

Neutrophil Isolation from Human Blood

A prerequisite for all functional assays is the isolation of a pure and viable neutrophil population.

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Density Gradient Centrifugation: Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Erythrocyte Lysis: After centrifugation, discard the upper layers containing plasma and mononuclear cells. Collect the granulocyte/erythrocyte pellet. Resuspend the pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse the red blood cells, followed by the addition of an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.

-

Washing: Centrifuge the cell suspension at 200 x g for 10 minutes at 4°C. Discard the supernatant and wash the neutrophil pellet twice with a suitable buffer (e.g., PBS with 0.5% BSA).

-

Cell Counting and Viability: Resuspend the final pellet in the desired assay buffer. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by Wright-Giemsa staining of a cytospin preparation.

Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

-

Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Chemoattractant Loading: In the lower wells, add the chemoattractant (e.g., LTB4) at various concentrations. To test the antagonistic effect of 14,15-dehydro LTB4, add it to the lower wells along with LTB4. Include a negative control (buffer only) and a positive control (LTB4 only).

-

Neutrophil Seeding: Add the isolated neutrophils (typically 1-2 x 10^6 cells/mL) to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Quantification of Migration: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, quantify migration using a fluorescent plate reader after lysing the migrated cells and measuring a fluorescent dye.

Degranulation Assay (Myeloperoxidase Release)

This assay quantifies the release of granular enzymes, such as myeloperoxidase (MPO), upon neutrophil activation.

-

Neutrophil Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 5 x 10^6 cells/mL.

-

Treatment: Pre-incubate the neutrophils with 14,15-dehydro LTB4 at various concentrations for 10-15 minutes at 37°C. Include a vehicle control.

-

Stimulation: Add a stimulating agent (e.g., fMLP or LTB4) to induce degranulation. Incubate for 15-30 minutes at 37°C. Include an unstimulated control.

-

Sample Collection: Centrifuge the samples at 400 x g for 5 minutes at 4°C to pellet the cells. Collect the supernatant.

-

MPO Activity Measurement: To the supernatant, add a substrate solution containing o-dianisidine and hydrogen peroxide. Measure the change in absorbance at 460 nm over time using a spectrophotometer. The rate of change is proportional to the MPO activity.

Reactive Oxygen Species (ROS) Production Assay (Dihydrorhodamine 123 Assay)

This assay measures the intracellular production of ROS using a fluorescent probe.

-